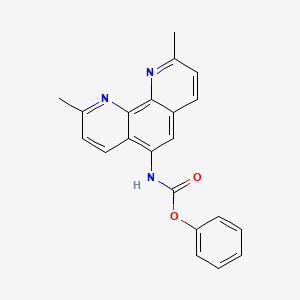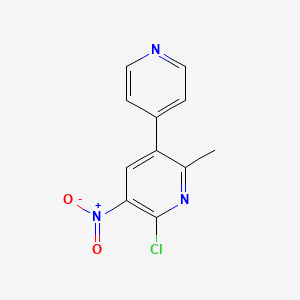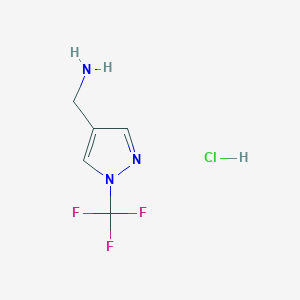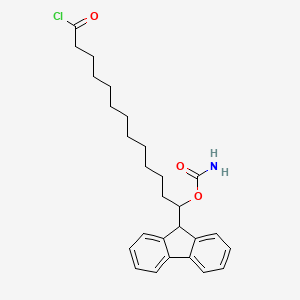
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is a chemical compound with the molecular formula C21H17N3O2 It is known for its unique structure, which combines a phenyl group with a 2,9-dimethyl-1,10-phenanthroline moiety through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate typically involves the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal-dependent biological processes.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate involves its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metals such as copper, iron, and zinc. These metal complexes can then participate in various biochemical and catalytic processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A related compound without the carbamate linkage, used primarily as a ligand in coordination chemistry.
Phenyl carbamate: A simpler carbamate compound, lacking the phenanthroline moiety.
1,10-Phenanthroline: A parent compound of the phenanthroline family, widely used in coordination chemistry.
Uniqueness
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is unique due to its combination of a phenyl group, a carbamate linkage, and a 2,9-dimethyl-1,10-phenanthroline moiety. This structure imparts specific chemical properties and reactivity, making it distinct from other related compounds. Its ability to form stable metal complexes and participate in various chemical reactions highlights its versatility and potential for diverse applications.
Properties
CAS No. |
376649-62-6 |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
phenyl N-(2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-10-15-12-18(24-21(25)26-16-6-4-3-5-7-16)17-11-9-14(2)23-20(17)19(15)22-13/h3-12H,1-2H3,(H,24,25) |
InChI Key |
GHNBRTZTYAICKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)NC(=O)OC4=CC=CC=C4)C=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)







![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)

